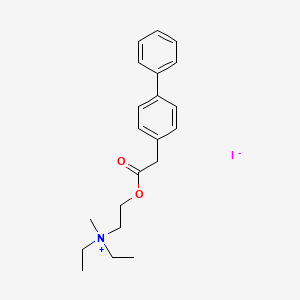
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate is a chemical compound with a complex structure that combines an ammonium salt with a biphenyl derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .
科学的研究の応用
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate include other ammonium salts and biphenyl derivatives, such as:
- Diethyl(2-hydroxyethyl)methylammonium chloride
- Diethyl(2-hydroxyethyl)methylammonium bromide
- 4-Biphenylylacetate derivatives
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
特性
CAS番号 |
64048-45-9 |
|---|---|
分子式 |
C21H28INO2 |
分子量 |
453.4 g/mol |
IUPAC名 |
diethyl-methyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c1-4-22(3,5-2)15-16-24-21(23)17-18-11-13-20(14-12-18)19-9-7-6-8-10-19;/h6-14H,4-5,15-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WWPDLGXXOXAQKK-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


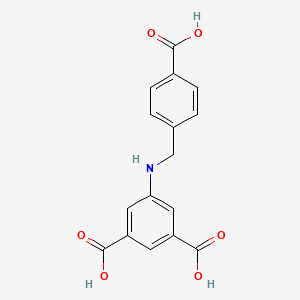
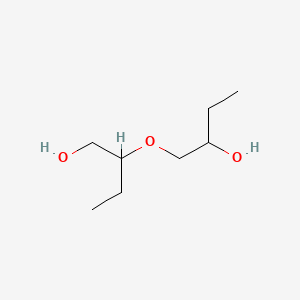
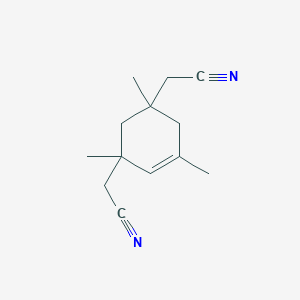

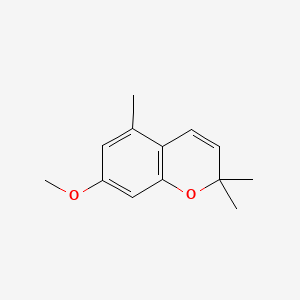
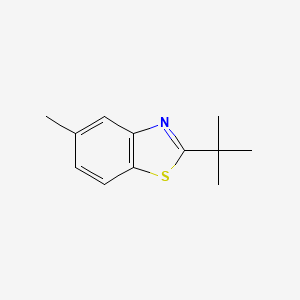
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

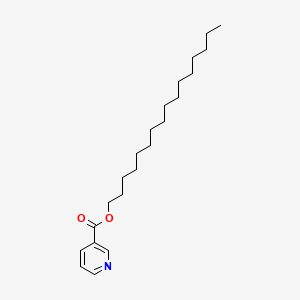
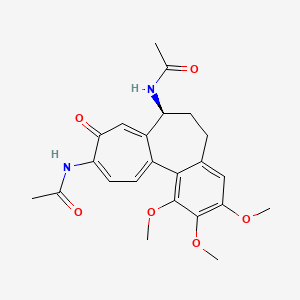
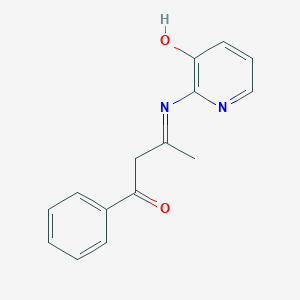
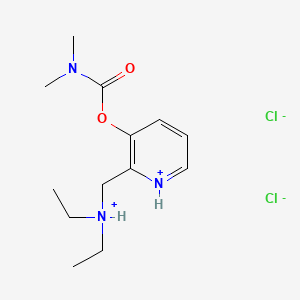
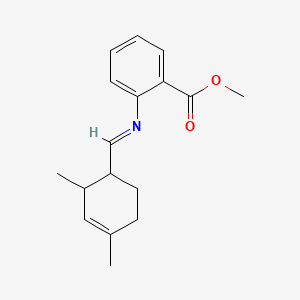
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
